USP25- und 28-Inhibitor AZ-2

Übersicht

Beschreibung

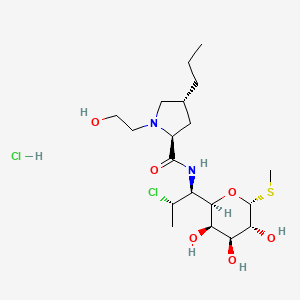

USP25 and 28 inhibitor AZ-2 is a selective inhibitor of USP28 (IC 50 = 0.6 μM, K d = 0.2 - 3.7 μM) and USP25 (IC 50 = 0.7 μM) . It has been identified as a potent inhibitor with broad-spectrum anti-cancer activity .

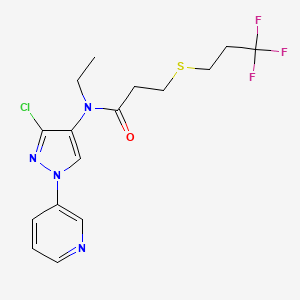

Synthesis Analysis

The synthesis of USP25/28 inhibitors involved screening a synthetic compound library, which led to the discovery of three lead compounds, CT1001-1003 . These compounds were optimized, resulting in CT1018, a stronger inhibitor . Further optimization led to the development of CT1073 and CT1113, which are potent against both USP28 and the closely-related USP25 .

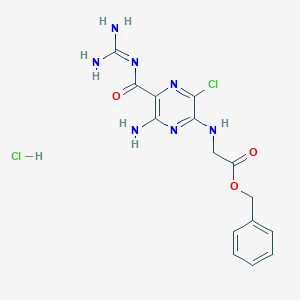

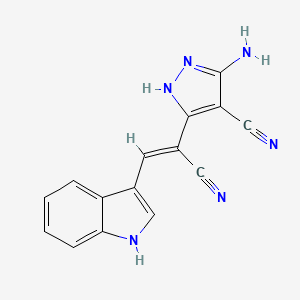

Molecular Structure Analysis

The molecular structure of the inhibitors is influenced by the methylation of the 3-amino group. Semi-methylation of the 3-amino group is critical for the inhibitory activity . CT1113 contains a chiral center, and one enantiomer is much more potent than another .

Wissenschaftliche Forschungsanwendungen

Behandlung der Alzheimer-Krankheit

Die Hemmung von USP25 wurde als Linderung der Alzheimer-Pathologie nachgewiesen {svg_1} {svg_2}. Dies wird durch die Regulierung der APP-Verarbeitung (Amyloid-Vorläuferprotein) und der Aβ-Generierung (Amyloid-beta) erreicht {svg_3} {svg_4}. Der USP25-Inhibitor AZ-2 wurde in Experimenten verwendet, um die Amyloidablagerung im Gehirn von 5×FAD-Mäusen zu reduzieren {svg_5} {svg_6}. Dies deutet darauf hin, dass USP25 als potenzielles pharmakologisches Ziel für die Entwicklung von Medikamenten gegen die Alzheimer-Krankheit dient {svg_7} {svg_8}.

Down-Syndrom-Forschung

Forschungen haben gezeigt, dass das Down-Syndrom (DS) oder Trisomie 21 einer der kritischen Risikofaktoren für die früh einsetzende Alzheimer-Krankheit ist {svg_9} {svg_10}. Die Deubiquitinase USP25, die auf Chromosom 21 codiert ist, wurde als eine Schlüsselrolle in der Pathogenese der Alzheimer-Krankheit identifiziert {svg_11} {svg_12}. Die Hemmung von USP25 mit AZ-2 könnte daher ein vielversprechender Ansatz in der Down-Syndrom-Forschung sein {svg_13} {svg_14}.

APP-Verarbeitung

Es wurde festgestellt, dass USP25 die β-Spaltung von APP und die Aβ-Generierung fördert, indem es die Ubiquitinierung und den lysosomalen Abbau sowohl von APP als auch von BACE1 reduziert {svg_15} {svg_16}. Die Verwendung des USP25-Inhibitors AZ-2 könnte daher wertvolle Einblicke in die APP-Verarbeitung liefern {svg_17} {svg_18}.

BACE1-Regulierung

BACE1 (Beta-Site APP Cleaving Enzyme 1) ist ein kritisches Enzym bei der Entwicklung der Alzheimer-Krankheit {svg_19} {svg_20}. Es wurde festgestellt, dass USP25 die Ubiquitinierung und den lysosomalen Abbau von BACE1 reguliert {svg_21} {svg_22}. Die Verwendung des USP25-Inhibitors AZ-2 könnte daher bei der Untersuchung der Regulierung von BACE1 nützlich sein {svg_23} {svg_24}.

Amyloidablagerung

Es wurde festgestellt, dass USP25 eine Rolle bei der Amyloidablagerung spielt {svg_25} {svg_26}. Die Verwendung des USP25-Inhibitors AZ-2 hat gezeigt, dass sie die Amyloidablagerung im Gehirn von 5×FAD-Mäusen reduziert {svg_27} {svg_28}. Dies deutet darauf hin, dass USP25-Inhibitoren verwendet werden könnten, um Zustände zu untersuchen und möglicherweise zu behandeln, die durch Amyloidablagerung gekennzeichnet sind {svg_29} {svg_30}.

Arzneimittelentwicklung

Angesichts der Rolle von USP25 in der Pathogenese der Alzheimer-Krankheit und seiner Auswirkungen auf die APP-Verarbeitung und die BACE1-Regulierung könnten USP25-Inhibitoren wie AZ-2 wertvoll für die Entwicklung neuer Medikamente zur Behandlung der Alzheimer-Krankheit sein {svg_31} {svg_32}.

Wirkmechanismus

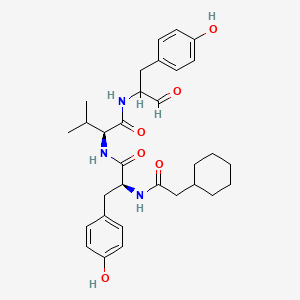

Target of Action

The primary targets of the USP25 and 28 inhibitor AZ-2 are the ubiquitin-specific proteases 25 (USP25) and 28 (USP28) . These enzymes play diverse roles in regulating protein stability and cellular homeostasis . They catalyze the hydrolysis and removal of ubiquitin chains from target proteins, which is crucial in various disease processes, including cancer, immune responses to viral infections, and neurodegeneration .

Mode of Action

AZ-2 is a selective, noncompetitive, dual inhibitor of USP25 and USP28 . It exhibits selectivity for USP25 and USP28 over other deubiquitinating enzyme (DUB) family members . The compound interacts with its targets and dose-dependently reduces c-Myc levels in colon carcinoma cells in vitro .

Biochemical Pathways

The action of AZ-2 affects several biochemical pathways. For instance, upon stimulation of TLR4 by LPS, USP25 specifically reverses the Lys48-linked ubiquitination of TRAF3 mediated by the E3 ubiquitin ligase inhibitor of apoptosis 2 (cIAP2) . This deubiquitination enhances the activation of the transcription factor interferon regulatory factor 3 (IRF3) but attenuates TLR4-induced activation of nuclear .

Pharmacokinetics

It is known that az-2 is orally active , suggesting that it can be absorbed through the digestive tract

Result of Action

The action of AZ-2 leads to several molecular and cellular effects. It dose-dependently reduces c-Myc levels in colon carcinoma cells in vitro and induces cell death . In a mouse Alzheimer’s disease model, AZ-2 reduces amyloid burden, attenuates microglial activation, and improves synaptic and cognitive function .

Action Environment

The environment can influence the action, efficacy, and stability of AZ-2. For instance, in a mouse model, AZ-2 was shown to attenuate colitis and tumorigenesis . .

Zukünftige Richtungen

The ubiquitin proteasome system, with the ubiquitin-specific proteases (USPs) representing one of the more attractive target classes within the area, is widely postulated to be a new and important field of drug discovery for the future . The finding that USP28 is required for c-Myc stability suggests that USP28 inhibition may represent a novel approach to targeting this so far undruggable oncogene . Thus, it is hoped that these probes and data presented herein will further advance our understanding of the biology and tractability of DUBs as potential future therapeutic targets .

Biochemische Analyse

Biochemical Properties

“USP25 and 28 inhibitor AZ-2” interacts with the enzymes USP25 and USP28, inhibiting their activity . The IC50 values for USP25 and USP28 are 0.7 μM and 0.6 μM, respectively . The nature of these interactions is noncompetitive, meaning that “USP25 and 28 inhibitor AZ-2” binds to a site other than the active site of the enzymes, altering their conformation and reducing their activity .

Cellular Effects

“USP25 and 28 inhibitor AZ-2” has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by reducing the levels of certain proteins, such as c-Myc, in colon carcinoma cells . This can lead to cell death, with EC50 values reported to be between 18 and 20 μM .

Molecular Mechanism

The molecular mechanism of action of “USP25 and 28 inhibitor AZ-2” involves binding interactions with the enzymes USP25 and USP28 . This binding alters the conformation of the enzymes, inhibiting their activity and leading to changes in gene expression . Specifically, “USP25 and 28 inhibitor AZ-2” has been shown to induce degradation of the c-Myc protein, a transcription factor involved in cell cycle regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of “USP25 and 28 inhibitor AZ-2” have been observed to change over time . For example, it has been shown to reduce c-Myc levels in a concentration-dependent manner, with the reduction occurring within 1-2 hours of treatment .

Dosage Effects in Animal Models

The effects of “USP25 and 28 inhibitor AZ-2” have been studied in animal models, with the compound shown to attenuate colitis and tumorigenesis . The specific effects observed can vary with different dosages, although detailed dosage-dependent effects in animal models are not currently available in the literature.

Metabolic Pathways

“USP25 and 28 inhibitor AZ-2” is involved in the ubiquitin-proteasome pathway . It interacts with the enzymes USP25 and USP28, which are part of the deubiquitinating enzyme family involved in the removal of ubiquitin from proteins .

Eigenschaften

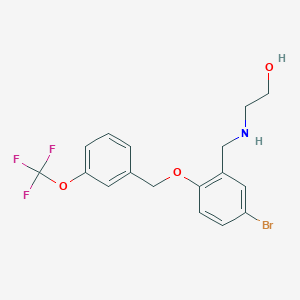

IUPAC Name |

2-[[5-bromo-2-[[3-(trifluoromethoxy)phenyl]methoxy]phenyl]methylamino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrF3NO3/c18-14-4-5-16(13(9-14)10-22-6-7-23)24-11-12-2-1-3-15(8-12)25-17(19,20)21/h1-5,8-9,22-23H,6-7,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUYSDKCEPZFKSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)COC2=C(C=C(C=C2)Br)CNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-chloro-1,3a-dimethyl-5-phenyl-4H-pyrazolo[4,3-e][1,4]diazepine](/img/structure/B611524.png)

![2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(3S)-1-[[3-(5-hydroxy-4-oxo-1H-pyridin-2-yl)-4-methyl-5-oxo-1,2,4-triazol-1-yl]sulfonylcarbamoyl]-2-oxoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid](/img/structure/B611530.png)

![(S)-4-(6-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N-(4-methoxy-2-methylphenyl)-3-methylpiperazine-1-carboxamide](/img/structure/B611541.png)

![6-(Furan-2-yl)-2-(pyridin-4-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B611542.png)